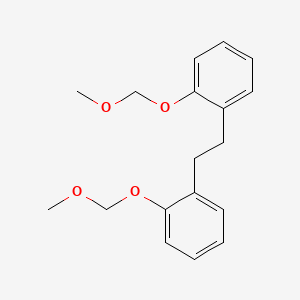![molecular formula C17H16O5S B12585356 2-[4-(Methanesulfonyl)phenyl]-2-oxoethyl phenylacetate CAS No. 201737-94-2](/img/structure/B12585356.png)
2-[4-(Methanesulfonyl)phenyl]-2-oxoethyl phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Methanesulfonyl)phenyl]-2-oxoethyl phenylacetate is an organic compound with the molecular formula C16H16O5S It is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to an oxoethyl group and a phenylacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methanesulfonyl)phenyl]-2-oxoethyl phenylacetate typically involves the esterification of 4-(methanesulfonyl)phenylacetic acid with phenylacetic acid. One common method involves the use of methanol and concentrated sulfuric acid as catalysts. The reaction mixture is heated under reflux for several hours, followed by purification steps such as extraction and drying to obtain the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. Industrial methods also incorporate advanced purification techniques such as distillation and crystallization to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Methanesulfonyl)phenyl]-2-oxoethyl phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced methylated compounds, and various substituted phenylacetates depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-[4-(Methanesulfonyl)phenyl]-2-oxoethyl phenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-[4-(Methanesulfonyl)phenyl]-2-oxoethyl phenylacetate involves its interaction with specific molecular targets. The methanesulfonyl group is known to participate in various biochemical pathways, potentially inhibiting enzymes or modulating receptor activities. The exact pathways and targets are subject to ongoing research, with studies focusing on its effects at the molecular level .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Methanesulfonyl)phenylacetic acid: Shares the methanesulfonyl group but differs in its overall structure and properties.
Phenylacetic acid: Lacks the methanesulfonyl group, resulting in different chemical behavior and applications.
Methyl 2-(4-(Methanesulfonyl)phenyl)acetate: Similar in structure but with a methyl ester group instead of the phenylacetate moiety.
Uniqueness
2-[4-(Methanesulfonyl)phenyl]-2-oxoethyl phenylacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its role as an intermediate in complex syntheses highlight its importance in both research and industrial contexts.
Propriétés
IUPAC Name |
[2-(4-methylsulfonylphenyl)-2-oxoethyl] 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5S/c1-23(20,21)15-9-7-14(8-10-15)16(18)12-22-17(19)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGBLORBEKAYGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)COC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573986 |
Source


|
| Record name | 2-[4-(Methanesulfonyl)phenyl]-2-oxoethyl phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201737-94-2 |
Source


|
| Record name | 2-[4-(Methanesulfonyl)phenyl]-2-oxoethyl phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


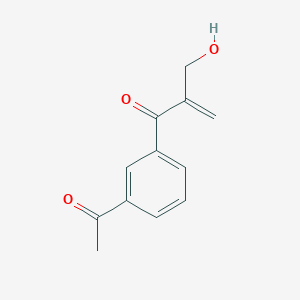
![5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-amine](/img/structure/B12585288.png)

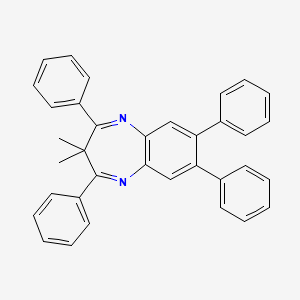
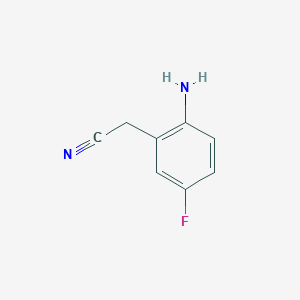
![Cyclohexanone, 2,6-bis[(3-bromophenyl)methylene]-](/img/structure/B12585323.png)
![1-[4-[2-(2-Butoxyethoxy)ethoxy]phenyl]-4-(4-nitrophenyl)benzene](/img/structure/B12585328.png)
![{(3S)-3-[(Prop-2-en-1-yl)oxy]pent-1-en-1-yl}benzene](/img/structure/B12585330.png)
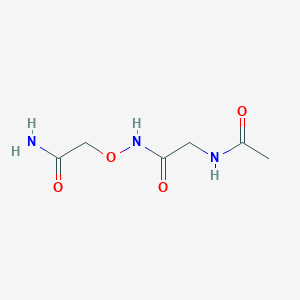
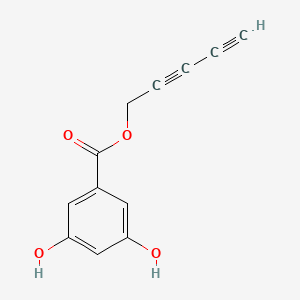
![1-(Dimethoxyphosphoryl)butyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B12585357.png)
